BioA-IN-13

Description

Properties

IUPAC Name |

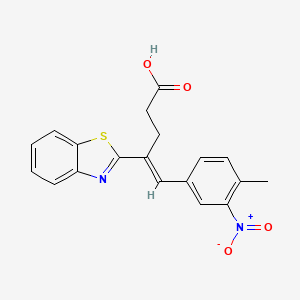

(E)-4-(1,3-benzothiazol-2-yl)-5-(4-methyl-3-nitrophenyl)pent-4-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S/c1-12-6-7-13(11-16(12)21(24)25)10-14(8-9-18(22)23)19-20-15-4-2-3-5-17(15)26-19/h2-7,10-11H,8-9H2,1H3,(H,22,23)/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFQYEIZGTWFCR-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=C(CCC(=O)O)C2=NC3=CC=CC=C3S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C(\CCC(=O)O)/C2=NC3=CC=CC=C3S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Mechanism of Action of BioA Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of inhibitors targeting BioA, a critical enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis. The guide is intended for researchers, scientists, and drug development professionals working on novel anti-tubercular agents.

Introduction to BioA as a Therapeutic Target

Biotin, also known as vitamin B7, is an essential cofactor for carboxylase enzymes involved in fatty acid biosynthesis, gluconeogenesis, and amino acid metabolism. While humans obtain biotin from their diet, many bacteria, including Mycobacterium tuberculosis, synthesize it de novo. This metabolic distinction makes the biotin biosynthesis pathway an attractive target for the development of new antibiotics.

The second step in this pathway is catalyzed by BioA (EC 2.6.1.62), a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase.[1][2] BioA facilitates the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA) using S-adenosylmethionine (SAM) as the amino donor.[1][2] Genetic studies have confirmed that BioA is essential for the growth and persistence of M. tuberculosis in vivo, validating it as a promising target for therapeutic intervention.[3]

Mechanism-Based Inactivation of BioA

A key strategy in the development of BioA inhibitors has been mechanism-based inactivation. This approach utilizes the enzyme's own catalytic activity to transform a benign inhibitor into a reactive species that covalently modifies the enzyme, leading to irreversible inhibition.

The most well-characterized mechanism-based inhibitors of BioA, such as the natural product amiclenomycin and synthetic dihydropyrid-2-one-based compounds, operate through an aromatization mechanism .[1] These inhibitors act as substrates for BioA and, upon interaction with the PLP cofactor, undergo a series of enzymatic transformations that culminate in the formation of a stable, aromatic ring. This process results in the covalent modification of the PLP cofactor, rendering the enzyme inactive.[1] Mass spectrometry and X-ray crystallography have provided definitive evidence for this aromatization mechanism of inhibition.[1]

Quantitative Data for BioA Inhibitors

A variety of compounds have been identified as inhibitors of M. tuberculosis BioA. The following table summarizes the quantitative data for some of these inhibitors.

| Inhibitor | Type | IC50 | Ki | Notes |

| Amiclenomycin (ACM) | Mechanism-based | - | - | Potent inhibitor, but suffers from poor chemical stability.[1] |

| Dihydropyrid-2-one 1 | Mechanism-based | - | - | Covalently modifies the PLP cofactor through aromatization.[1] |

| M-2 (Cyclopentene analogue) | Reversible | 57 µM | - | Did not exhibit time-dependent inhibition.[1] |

| C48 | Tight-binding | - | 200 pM | Potent and selective inhibitor with sub-micromolar MICs against M. tuberculosis.[3][4] |

| Compound A36 | Reversible | 28.94 µM | - | Identified through structure-based virtual screening.[5] |

| Compound A35 | Reversible | 88.16 µM | - | Identified through structure-based virtual screening.[5] |

| Compound A65 | Reversible | 114.42 µM | - | Identified through structure-based virtual screening.[5] |

| N-aryl, N'-benzoylpiperazine 6 | Reversible | - | - | Identified through target-based whole-cell screening.[6] |

Experimental Protocols

Cloning, Expression, and Purification of M. tuberculosis BioA

This protocol describes the general steps for obtaining purified BioA protein for use in biochemical and structural studies.

-

Cloning: The bioA gene (Rv1568) is PCR amplified from M. tuberculosis H37Rv genomic DNA. The amplified product is then cloned into an expression vector, such as pET28b, which allows for the addition of an N-terminal His-tag for purification.

-

Expression: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3). Cultures are grown in Luria-Bertani (LB) medium supplemented with appropriate antibiotics at 37°C. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.

-

Purification:

-

Cells are harvested by centrifugation and lysed by sonication in a lysis buffer (e.g., 50 mM HEPES, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column.

-

The column is washed with a wash buffer (e.g., 50 mM HEPES, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

BioA is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM HEPES, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

The buffer is exchanged into a storage buffer (e.g., 50 mM Tris pH 8.0, 10 mM 2-mercaptoethanol, 100 µM PLP) using a desalting column. The purified protein is stored at -80°C.[7]

-

Continuous Fluorescence Displacement Assay for BioA Activity

This coupled-enzyme assay provides a continuous and high-throughput method for measuring BioA activity and screening for inhibitors.

-

Principle: The assay couples the activity of BioA with dethiobiotin synthetase (BioD). BioA converts KAPA to DAPA. BioD then utilizes DAPA and ATP to produce dethiobiotin. The production of dethiobiotin is monitored by its ability to displace a fluorescently-tagged dethiobiotin probe from streptavidin, resulting in an increase in fluorescence.

-

Reaction Mixture: A typical reaction mixture in a 384-well plate (50 µL final volume) contains:

-

Reaction Buffer (e.g., 100 mM bicine pH 8.6, 50 mM NaHCO₃, 1 mM MgCl₂, 0.0025 % Igepal CA-630, 5 mM ATP, 100 µM PLP)

-

BioD (e.g., 320 nM)

-

BioA (e.g., 50 nM)

-

KAPA (e.g., 3 µM)

-

SAM (e.g., 1 mM)

-

Fluorescent dethiobiotin probe (e.g., 20 nM)

-

Streptavidin (e.g., 185 nM)

-

Inhibitor at various concentrations (typically in DMSO, final concentration 1%)

-

-

Procedure:

X-ray Crystallography of BioA-Inhibitor Complexes

Determining the crystal structure of BioA in complex with an inhibitor provides detailed insights into the binding mode and mechanism of action.

-

Crystallization: Purified BioA is crystallized, typically using the hanging drop vapor diffusion method. Crystals are grown by mixing the protein solution with a reservoir solution containing a precipitant (e.g., 8-12% PEG 8000, 100 mM MgCl₂, 100 mM HEPES pH 7.5).[2]

-

Soaking: To obtain the inhibitor-bound structure, apo-enzyme crystals are soaked in a solution containing the inhibitor.

-

Data Collection: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.

-

Structure Determination: The structure is solved by molecular replacement using a known BioA structure as a search model. The inhibitor is then modeled into the electron density map, and the structure is refined.

Mass Spectrometry Analysis of Covalent Modification

Mass spectrometry is used to confirm the covalent modification of the PLP cofactor by mechanism-based inhibitors.

-

Inactivation: BioA is incubated with an excess of the mechanism-based inhibitor until the enzyme is completely inactivated.

-

Sample Preparation: The inactivated BioA is separated from the excess inhibitor and free PLP using gel filtration.

-

Analysis: The protein sample is analyzed by electrospray ionization tandem mass spectrometry (ESI-MS/MS). The observed mass of the modified PLP cofactor is compared with the theoretical mass to confirm the covalent adduct formation.[2]

Visualizations

Caption: Biotin biosynthesis pathway in M. tuberculosis, highlighting the role of BioA.

Caption: Mechanism-based inactivation of BioA by a dihydropyrid-2-one inhibitor.

Caption: Workflow for the screening and characterization of BioA inhibitors.

References

- 1. Design and Synthesis of Potential Mechanism-Based Inhibitors of the Aminotransferase BioA Involved in Biotin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism-Based Inactivation by Aromatization of the Transaminase BioA Involved in Biotin Biosynthesis in Mycobaterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Structure-Guided Development of a Potent BioA Inhibitor Validates Biotin Synthesis Inhibition as a Therapeutic Strategy for Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A continuous fluorescence displacement assay for BioA: An enzyme involved in biotin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of BioA in Mycobacterium tuberculosis: A Technical Guide for Drug Development

An In-depth Analysis of 7,8-Diaminopelargonic Acid Synthase as a Prime Therapeutic Target

Introduction

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis (TB), remains a formidable global health threat, necessitating the discovery of novel drug targets to combat the rise of multidrug-resistant strains. The biotin biosynthesis pathway has emerged as a particularly vulnerable metabolic route in Mtb, as the bacillus is incapable of scavenging this essential cofactor from its host and relies entirely on de novo synthesis. Within this pathway, 7,8-diaminopelargonic acid synthase (DAPA synthase), encoded by the bioA gene, represents a critical and validated chokepoint, making it an attractive target for the development of new anti-tubercular agents.

This technical guide provides a comprehensive overview of the role of BioA in Mtb, tailored for researchers, scientists, and drug development professionals. It delves into the enzyme's function, the genetic evidence of its essentiality, quantitative data on its inhibition, and detailed experimental protocols for its study.

The Biotin Biosynthesis Pathway and the Central Role of BioA

Biotin, also known as vitamin B7, is an indispensable cofactor for several carboxylases involved in crucial metabolic processes, including fatty acid biosynthesis, amino acid metabolism, and gluconeogenesis. The biosynthesis of biotin in M. tuberculosis is a multi-step enzymatic pathway. BioA, a pyridoxal-5'-phosphate (PLP)-dependent aminotransferase, catalyzes the second committed step in this pathway: the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), uniquely utilizing S-adenosyl-L-methionine (SAM) as the amino donor.[1]

The inability of Mtb to uptake biotin from its environment underscores the essentiality of this pathway for its survival. Disruption of the bioA gene leads to a bactericidal effect in biotin-deprived conditions, a rare phenotype for an auxotroph, which typically undergoes growth arrest. This bactericidal consequence of biotin starvation highlights BioA as a prime target for therapeutic intervention.

Below is a diagram illustrating the biotin biosynthesis pathway in M. tuberculosis, highlighting the position of BioA.

Quantitative Data on BioA Function and Inhibition

The essentiality of BioA has been substantiated by extensive research, leading to the identification and characterization of numerous inhibitors. The following tables summarize key quantitative data related to BioA's enzymatic activity and the efficacy of various inhibitory compounds.

Table 1: Enzyme Kinetics of M. tuberculosis BioA

| Substrate | Km | Conditions | Reference |

| KAPA | 3.8 µM | pH 8.6, 37°C | [1] |

| SAM | 450 µM | pH 8.5, Room Temp | [1] |

| Sinefungin | 700 µM | pH 8.5, Room Temp | [1] |

Table 2: In Vitro Inhibition of M. tuberculosis BioA

| Compound | IC50 (µM) | Reference |

| CHM-1 | 2.42 | [2][3] |

| A36 | 28.94 | [2][3][4][5] |

| A35 | 88.16 | [2][3][4][5] |

| A65 | 114.42 | [2][3][4][5] |

| C48 | 0.034 (Ki = 200 pM) | [6] |

Table 3: Whole-Cell Activity of BioA Inhibitors against M. tuberculosis

| Compound | MIC90 (µg/mL) | MIC90 (µM) | Reference |

| A65 | 20 | 58.41 | [2][3][4][7] |

| A35 | 80 | 211.42 | [2][7] |

| A70 | 160 | 441.39 | [7] |

| X21 | 2.5 | 7.86 | [2][7] |

| A66 | 5 | 14.2 | [2][7] |

| X58 | 5 | 14.7 | [2][7] |

| A6 | 10 | 30.67 | [2][7] |

| X50 | 10 | 23.41 | [2][7] |

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount for the evaluation of potential BioA inhibitors. This section provides protocols for key assays used in the study of M. tuberculosis BioA.

Protocol 1: Cloning, Expression, and Purification of M. tuberculosis BioA

This protocol outlines the steps for producing recombinant BioA protein for use in enzymatic and structural studies.

-

Gene Amplification and Cloning:

-

The bioA gene (Rv1568c) is amplified from M. tuberculosis H37Rv genomic DNA using polymerase chain reaction (PCR) with gene-specific primers.[8]

-

The PCR product is ligated into an expression vector, such as pET28a, which often incorporates a hexahistidine (His6)-tag to facilitate purification.[8][9]

-

The resulting plasmid is transformed into a suitable E. coli expression host strain, such as BL21(DE3).[10]

-

-

Protein Expression:

-

A single colony of transformed E. coli is used to inoculate a starter culture in Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection.

-

The starter culture is then used to inoculate a larger volume of expression media. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[9]

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[9]

-

The culture is further incubated for several hours (e.g., 4 hours at 37°C or overnight at a lower temperature like 18°C) to allow for protein expression.[9]

-

-

Cell Lysis and Protein Purification:

-

The bacterial cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM HEPES, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lysed by sonication on ice.[8]

-

The cell lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the soluble His-tagged BioA is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.[10]

-

The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

The recombinant BioA is eluted from the column using a buffer with a high concentration of imidazole (e.g., 300 mM).[10]

-

The purity of the protein is assessed by SDS-PAGE.

-

Protocol 2: In Vitro BioA Enzymatic Assay using OPA Derivatization

This assay measures the enzymatic activity of BioA by quantifying the production of DAPA, which is fluorescently labeled with o-phthaldialdehyde (OPA).[2][11]

-

Reaction Mixture Preparation:

-

Enzymatic Reaction:

-

The reaction is initiated by the addition of the substrate KAPA (e.g., to a final concentration of 20 µM).[4]

-

The reaction mixture is incubated at room temperature or 37°C for a defined period.

-

-

Reaction Termination and Derivatization:

-

Fluorescence Measurement:

-

The mixture is incubated at room temperature for 2 hours to allow for the formation of the fluorescent adduct.[2]

-

The fluorescence is measured using a fluorescence spectrophotometer with an excitation wavelength of 410 nm and an emission wavelength of 470 nm.[2][11]

-

The concentration of DAPA produced is determined by comparison to a standard curve generated with known concentrations of DAPA.[2]

-

References

- 1. uniprot.org [uniprot.org]

- 2. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. A continuous fluorescence displacement assay for BioA: An enzyme involved in biotin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A protocol for cloning, expression, and purification of Lysine exporter (LysE) gene of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cloning, expression and purification of Mycobacterium tuberculosis ESAT-6 and CFP-10 antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Whitepaper: BioA as a High-Value Drug Target for Mycobacterium tuberculosis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis (TB), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of novel therapeutics that act on new targets. The biotin biosynthesis pathway represents a compelling area for drug development as it is essential for Mtb survival and persistence, yet absent in humans.[1][2] This guide focuses on 7,8-diaminopelargonic acid synthase (BioA), a pyridoxal 5'-phosphate (PLP)-dependent transaminase that catalyzes a critical step in this pathway. Genetic validation studies have confirmed that BioA is essential for Mtb to establish and maintain a chronic infection in murine models, making it a highly attractive target for novel anti-tubercular agents.[3][4] This document provides a comprehensive overview of BioA, including its biochemical function, validation as a drug target, known inhibitors, and detailed experimental protocols for inhibitor screening and characterization.

The Biotin Biosynthesis Pathway and the Role of BioA

Biotin, or vitamin H, is an essential cofactor for acyl-CoA carboxylases and pyruvate carboxylase, which are critical enzymes in fatty acid biosynthesis, gluconeogenesis, and overall metabolism in Mtb.[1][5] Unlike their human hosts, who acquire biotin from dietary sources, Mtb relies exclusively on its de novo synthesis pathway, as it lacks a high-affinity transporter for scavenging biotin from the host environment.[1][6] This metabolic distinction forms the foundation of BioA's value as a drug target.

The Mtb biotin biosynthesis pathway consists of four key enzymatic steps:

-

BioF: Catalyzes the conversion of pimeloyl-CoA to 7-keto-8-aminopelargonic acid (KAPA).[3]

-

BioA: Catalyzes the transamination of KAPA to 7,8-diaminopelargonic acid (DAPA), using S-adenosylmethionine (SAM) as the amino donor.[3][7]

-

BioD: Catalyzes the ATP-dependent carboxylation of DAPA to form dethiobiotin (DTB).[3]

-

BioB: Catalyzes the insertion of sulfur into DTB to produce the final product, biotin.[3]

BioA (Rv1568) is a PLP-dependent enzyme that performs a unique transamination reaction, utilizing SAM as the amino donor in a classical ping-pong bi-bi reaction mechanism.[7][8] Conditional silencing of the bioA gene in Mtb after the establishment of infection has been shown to defeat chronic infection in mice, providing robust genetic validation of its essentiality.[3][4]

Inhibitors of Mtb BioA

Several classes of small molecules have been identified as inhibitors of Mtb BioA through both target-based and whole-cell screening approaches. These compounds serve as valuable starting points for lead optimization.

Quantitative Data on BioA Inhibitors

The following table summarizes the reported inhibitory activities of selected compounds against the BioA enzyme (biochemical IC50) and against whole-cell Mtb (Minimum Inhibitory Concentration, MIC).

| Compound Class | Compound Name/ID | BioA IC50 (µM) | Mtb MIC (µM) | Citation(s) |

| Natural Product | Amiclenomycin (ACM) | Mechanism-based | ~3.1 | [8][9] |

| Aryl Hydrazine | Compound 2 | 1.8 | >100 | [8] |

| N-aryl, N'-benzoylpiperazine | Compound 6 | 0.155 | 26 (biotin-free) | [10] |

| N-aryl, N'-benzoylpiperazine | Compound 26 | Not Reported | 10 (biotin-free) | [10] |

| N-aryl, N'-benzoylpiperazine | Compound 36 | Not Reported | 1.7 (biotin-free) | [10] |

| Virtual Screen Hit | A36 | 28.94 | >550 | [11][12] |

| Virtual Screen Hit | A35 | 88.16 | 211.42 | [11][12] |

| Virtual Screen Hit | A65 | 114.42 | ~58 (20 µg/mL) | [11][12] |

| Anilinobenzimidazole | C48 | 0.0002 (Ki) | <1 | [13][14] |

Note: MIC values are highly dependent on assay conditions, particularly the presence or absence of biotin in the culture medium. On-target activity is confirmed when the MIC increases significantly in biotin-supplemented media.[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of BioA and its inhibitors.

Recombinant Mtb BioA Expression and Purification

This protocol is adapted from standard methods for expressing Mtb proteins in E. coli.[10][15]

-

Cloning: The bioA gene (Rv1568) is PCR amplified from Mtb H37Rv genomic DNA. The amplicon is cloned into an expression vector such as pET28b, which incorporates an N-terminal Hexa-histidine (His6) tag for affinity purification.

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3) or BL21-CodonPlus(DE3) for handling rare codons.

-

Expression:

-

Grow a 10 mL overnight starter culture of the transformed E. coli in LB broth containing the appropriate antibiotic (e.g., kanamycin for pET28b) at 37°C with shaking.

-

Inoculate 1 L of fresh LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.

-

Continue incubation at 18°C for 18-20 hours with shaking.

-

-

Purification:

-

Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (16,000 x g, 30 min, 4°C).

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer containing 40 mM imidazole).

-

Elute the His-tagged BioA protein with elution buffer (lysis buffer containing 250 mM imidazole).

-

Analyze fractions by SDS-PAGE for purity. Pool pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 200 mM NaCl, 5% glycerol). Store at -80°C.

-

Coupled Fluorescence Displacement Assay for BioA Activity

This high-throughput assay measures BioA activity continuously by coupling its product formation to a fluorescent reporter system.[2][6][15]

-

Principle: BioA converts KAPA to DAPA. A second enzyme, BioD, converts DAPA to dethiobiotin (DTB). The DTB produced displaces a fluorescently-labeled DTB probe from streptavidin, causing an increase in fluorescence.[6]

-

Reagents:

-

Reaction Buffer: 100 mM Bicine, 50 mM NaHCO3, 1 mM MgCl2, 1 mM ATP, 0.0025% Igepal CA630, pH 8.6.

-

Enzyme Mix: Purified Mtb BioA (e.g., 50 nM final) and E. coli BioD (e.g., 320 nM final).

-

Substrate Mix: KAPA (e.g., 3 µM final) and SAM (e.g., 1 mM final).

-

Detection Mix: Fluorescent DTB probe (e.g., 20 nM final) and Streptavidin (e.g., 185 nM final).

-

Test Compounds: Dissolved in 100% DMSO.

-

-

Protocol (384-well plate format):

-

To each well, add test compound (e.g., 50 nL).

-

Prepare a master mix containing Reaction Buffer, Enzyme Mix, and Detection Mix.

-

Dispense the master mix into the wells.

-

Initiate the reaction by adding the Substrate Mix.

-

Monitor the increase in fluorescence over 30 minutes at 25°C using a plate reader (Excitation: 485 nm, Emission: 530 nm).

-

Calculate the rate of reaction (slope of fluorescence vs. time). Percent inhibition is determined relative to DMSO controls.

-

A counter-screen using DAPA as the substrate (omitting BioA and KAPA) should be performed to eliminate BioD inhibitors.[15]

-

Resazurin Microtiter Assay (REMA) for Whole-Cell Activity

REMA is a widely used colorimetric method to determine the MIC of compounds against Mtb.[1][9]

-

Principle: Viable, metabolically active Mtb cells reduce the blue dye resazurin to the pink, fluorescent resorufin. Inhibition of growth is observed as a lack of color change.

-

Reagents:

-

Culture Medium: Middlebrook 7H9 broth supplemented with 0.5% glycerol, 0.1% Casitone, and 10% OADC (oleic acid, albumin, dextrose, catalase).

-

Resazurin Solution: 0.02% (w/v) resazurin sodium salt in sterile water.

-

Mtb Inoculum: Mtb H37Rv cultured to mid-log phase and diluted to ~5 x 105 CFU/mL in 7H9 medium.

-

-

Protocol (96-well plate format):

-

Add 100 µL of 7H9 medium to each well of a flat-bottom 96-well plate.

-

Prepare 2-fold serial dilutions of the test compounds directly in the plate. The final volume in each well should be 100 µL. Include a drug-free control (DMSO vehicle) and a media-only sterility control.

-

Add 100 µL of the prepared Mtb inoculum to each well (final volume 200 µL).

-

Seal the plate in a plastic bag and incubate at 37°C for 7 days.

-

Add 30 µL of resazurin solution to each well.

-

Re-incubate the plate overnight at 37°C.

-

Determine the MIC: The lowest drug concentration that prevents the color change from blue to pink.

-

Intracellular Activity Assay in Macrophages

This assay evaluates the ability of a compound to kill Mtb within its host cell niche.[3][5]

-

Principle: A human macrophage cell line (e.g., THP-1) is infected with an Mtb strain expressing a reporter gene (luciferase or GFP). After treatment with the test compound, bacterial viability is measured by quantifying the reporter signal.

-

Materials:

-

THP-1 human monocytic cells.

-

Culture Medium: RPMI 1640 with 10% FBS.

-

PMA (Phorbol 12-myristate 13-acetate) for differentiating monocytes into macrophages.

-

Reporter Mtb strain (e.g., H37Rv-luxABCDE).

-

-

Protocol:

-

Seed THP-1 cells in a 96-well plate and differentiate them into adherent macrophages by treating with PMA (e.g., 25 ng/mL) for 24-48 hours.

-

Wash the cells and replace the medium with fresh RPMI + 10% FBS.

-

Infect the macrophages with the reporter Mtb strain at a multiplicity of infection (MOI) of 1-10 for 4 hours.

-

Wash the cells thoroughly with fresh medium or PBS to remove extracellular bacteria. Some protocols include a short amikacin treatment (e.g., 200 µg/mL for 30 min) to kill any remaining extracellular bacilli.[3]

-

Add fresh medium containing serial dilutions of the test compound. Include appropriate controls (DMSO vehicle, no-infection, positive control drug like rifampicin).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

-

Measure bacterial viability by reading the reporter signal (e.g., luminescence for Lux strains) on a plate reader.

-

Calculate the percent inhibition relative to the DMSO control and determine the intracellular MIC or EC50.

-

Conclusion and Future Directions

The Mtb enzyme BioA is a genetically and biochemically validated target for the development of novel anti-tubercular drugs. Its essentiality for the pathogen's survival and its absence in humans provide a clear therapeutic window. The availability of robust biochemical and whole-cell screening assays facilitates the discovery and optimization of inhibitors. Several promising chemical scaffolds have been identified, with some demonstrating potent activity in biotin-free culture and intracellularly.

Future efforts should focus on:

-

Structure-Guided Design: Leveraging the crystal structures of BioA in complex with inhibitors to improve potency and selectivity.[10]

-

Improving Cell Penetration: Optimizing the physicochemical properties of lead compounds to ensure effective accumulation within Mtb inside macrophages.

-

In Vivo Efficacy: Advancing potent and metabolically stable compounds to rigorous testing in animal models of tuberculosis to validate their therapeutic potential.[14]

-

Combination Therapy: Evaluating the synergistic potential of BioA inhibitors with existing first- and second-line TB drugs to shorten treatment duration and combat resistance.

The continued exploration of BioA as a drug target holds significant promise for delivering a new class of therapeutics to address the global health crisis of tuberculosis.

References

- 1. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A continuous fluorescence displacement assay for BioA: an enzyme involved in biotin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid measurement of antituberculosis drug activity in vitro and in macrophages using bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cloning and expression of multiple integral membrane proteins from Mycobacterium tuberculosis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A continuous fluorescence displacement assay for BioA: An enzyme involved in biotin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. scielo.br [scielo.br]

- 9. academic.oup.com [academic.oup.com]

- 10. A protocol for cloning, expression, and purification of Lysine exporter (LysE) gene of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. Cloning, expression and purification of Mycobacterium tuberculosis ESAT-6 and CFP-10 antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intracellular localisation of Mycobacterium tuberculosis affects efficacy of the antibiotic pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activity of BioA Inhibitors Against Mycobacterium tuberculosis

A focus on the potent inhibitor CID 1245700

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "BioA-IN-13" is not a publicly recognized identifier. This guide will therefore focus on a well-characterized, potent, and structurally novel small molecule inhibitor of Mycobacterium tuberculosis BioA, CID 1245700, as a representative example to illustrate the biological activity and evaluation of this class of compounds.

Executive Summary

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, requires the biotin biosynthesis pathway for its survival and the establishment of chronic infection.[1] BioA, a key enzyme in this pathway, has been genetically validated as a highly promising target for the development of new anti-tubercular agents.[1] This technical guide provides a comprehensive overview of the biological activity of small molecule inhibitors targeting Mtb BioA, with a specific focus on the representative compound CID 1245700. It includes a summary of its in vitro activity, the mechanism of action, detailed experimental protocols for key assays, and visualizations of the relevant biological pathway and experimental workflows.

The Biotin Biosynthesis Pathway and the Role of BioA

Biotin, or vitamin H, is an essential cofactor for enzymes involved in critical metabolic processes such as fatty acid synthesis and gluconeogenesis.[1] Mtb relies on its de novo biotin synthesis pathway for survival, as it cannot scavenge sufficient biotin from its host.[2] The biotin biosynthesis pathway in Mtb consists of four key enzymatic steps starting from pimeloyl-CoA.[3]

BioA, also known as 7,8-diaminopelargonic acid synthase, is a pyridoxal 5'-phosphate (PLP) dependent enzyme that catalyzes the second step in this pathway: the transamination of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), using S-adenosylmethionine (SAM) as the amino donor.[3] The silencing of the bioA gene has been shown to be detrimental to Mtb during chronic infection in a murine model, highlighting its importance for the pathogen's persistence.[1][3]

References

The Biotin Biosynthesis Pathway in Mycobacterium tuberculosis: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Biotin, an essential cofactor for central metabolism, is synthesized de novo by Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Unlike humans, who obtain biotin from their diet, Mtb is reliant on its own biotin production, making the enzymes in this pathway attractive targets for the development of novel anti-tubercular agents.[1][2][3] This technical guide provides a comprehensive overview of the Mtb biotin biosynthesis pathway, including detailed descriptions of the enzymes, quantitative kinetic data, experimental protocols for studying the pathway, and visualizations of the key processes. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of new drugs to combat tuberculosis.

The Biotin Biosynthesis Pathway in M. tuberculosis

The synthesis of biotin in Mtb is a multi-step enzymatic process that converts pimeloyl-CoA to biotin.[4][5] The pathway is comprised of four core enzymes: 7-keto-8-aminopelargonic acid synthase (KAPAS, encoded by bioF), 7,8-diaminopelargonic acid synthase (DAPAS, encoded by bioA), dethiobiotin synthetase (DTBS, encoded by bioD), and biotin synthase (BS, encoded by bioB).[4][6] Additionally, the initiation of the pathway involves the enzymes BioC and BioH.[4][7]

The overall pathway can be visualized as follows:

Quantitative Data on Mtb Biotin Biosynthesis Enzymes

The following tables summarize the available quantitative data for the enzymes of the Mtb biotin biosynthesis pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km (µM) | kcat (min-1) | Vmax (µM min-1 mg-1) | Reference(s) |

| BioA (DAPAS) | S-adenosylmethionine (SAM) | 750 ± 200 | 1 ± 0.2 | - | [1] |

| BioD (DTBS) | ATP | 29 | - | 3.5 | [1] |

| 7,8-diaminopelargonic acid (DAPA) | 2 | - | 6 | [1] | |

| BioB (BS) | Dethiobiotin (DTB) | 2.81 ± 0.35 | 0.0935 | 0.575 ± 0.015 | [8] |

| S-adenosylmethionine (SAM) | 9.95 ± 0.98 | - | - | [8] |

Table 2: Inhibitor Constants

| Enzyme | Inhibitor | Ki (µM) | IC50 (µM) | Reference(s) |

| BioA (DAPAS) | Compound A36 | - | 28.94 | [9] |

| Compound A35 | - | 88.16 | [9] | |

| Compound A65 | - | 114.42 | [9] | |

| N-aryl piperazine 14 | - | 0.155 | [2] | |

| C48 | 0.0002 | - | [10][11] | |

| BioB (BS) | 5'-deoxyadenosine (dAH) | 24.2 | 267.4 | [8] |

| S-(5'-Adenosyl)-L-cysteine (AdoCy) | 0.84 | 9.28 | [8] | |

| S-(5'-Adenosyl)-L-homocysteine (AdoHcy) | 0.592 | 6.54 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Mtb biotin biosynthesis pathway.

Cloning, Expression, and Purification of Recombinant Mtb Enzymes

A generalized workflow for obtaining purified recombinant enzymes of the Mtb biotin biosynthesis pathway is outlined below. Specific details may vary for each enzyme.

Protocol for Cloning, Expression, and Purification of Mtb BioA and BioD [1]

-

Gene Amplification: The bioA (Rv1568) and bioD (Rv1570) genes are amplified from Mtb H37Rv genomic DNA using gene-specific primers.

-

Cloning: The amplified PCR products are cloned into an expression vector, such as pET28b, which often incorporates an N-terminal hexa-histidine tag for purification.

-

Transformation and Expression: The resulting plasmids are transformed into a suitable E. coli expression strain like BL21(DE3). Bacterial cultures are grown to an optimal density (e.g., OD600 of 0.6-0.8) and protein expression is induced with an appropriate inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Purification: The bacterial cells are harvested by centrifugation and lysed. The protein of interest is then purified from the cell lysate, typically using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins) followed by further purification steps like size-exclusion chromatography to achieve high purity.[12][13][14]

Enzyme Activity Assays

Protocol for Mtb BioA (DAPAS) Activity Assay [15]

This protocol describes a continuous coupled fluorescence displacement assay.

-

Reaction Principle: The assay couples the activity of BioA with BioD. BioA converts 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA). BioD then converts DAPA to dethiobiotin (DTB). The production of DTB is monitored by its ability to displace a fluorescently labeled DTB probe from streptavidin, leading to an increase in fluorescence.

-

Reaction Mixture: A typical reaction mixture contains the BioA enzyme, KAPA, S-adenosylmethionine (SAM), BioD, ATP, NaHCO3, MgCl2, pyridoxal 5'-phosphate (PLP), a fluorescent DTB probe, and streptavidin in a suitable buffer (e.g., 100 mM Bicine, pH 8.6).

-

Measurement: The reaction is initiated by the addition of one of the substrates (e.g., KAPA) and the increase in fluorescence is monitored over time using a fluorescence plate reader.

-

Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot. For inhibitor studies, the assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 value.

Protocol for Mtb BioD (DTBS) Activity Assay [1][16]

This protocol describes a coupled spectrophotometric assay.

-

Reaction Principle: The activity of DTBS is coupled to the pyruvate kinase/lactate dehydrogenase system. The ADP produced by the DTBS-catalyzed reaction is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate by lactate dehydrogenase with the concomitant oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.

-

Reaction Mixture: The assay mixture contains Mtb DTBS, DAPA, ATP, NaHCO3, MgCl2, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase in a suitable buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl).

-

Measurement: The reaction is initiated by the addition of one of the substrates (e.g., DAPA or ATP), and the decrease in absorbance at 340 nm is monitored over time.

-

Data Analysis: The kinetic parameters (Km and Vmax) are determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.[1]

Conclusion

The biotin biosynthesis pathway in Mycobacterium tuberculosis is a clinically validated and highly promising target for the development of new anti-tubercular drugs. The essentiality of this pathway for the survival and persistence of Mtb, coupled with its absence in humans, provides a clear therapeutic window.[2][3] This technical guide has provided a detailed overview of the pathway, including the enzymes involved, their kinetic properties, and methods for their study. The structured presentation of quantitative data and experimental protocols is intended to facilitate further research in this critical area. The development of potent and specific inhibitors against the enzymes of this pathway holds the potential to deliver novel and effective treatments for tuberculosis.

References

- 1. Structural Characterization of the Mycobacterium tuberculosis Biotin Biosynthesis Enzymes 7,8-Diaminopelargonic Acid Synthase and Dethiobiotin Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target-Based Identification of Whole-Cell Active Inhibitors of Biotin Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biotin biosynthesis in Mycobacterium tuberculosis: physiology, biochemistry and molecular intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Three enigmatic BioH isoenzymes are programmed in the early stage of mycobacterial biotin synthesis, an attractive anti-TB drug target | PLOS Pathogens [journals.plos.org]

- 8. Cloning, expression and characterization of histidine-tagged biotin synthase of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Structure-Guided Development of a Potent BioA Inhibitor Validates Biotin Synthesis Inhibition as a Therapeutic Strategy for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A protocol for cloning, expression, and purification of Lysine exporter (LysE) gene of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Expression and purification of recombinant antigens of Mycobacterium tuberculosis for application in serodiagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A continuous fluorescence displacement assay for BioA: An enzyme involved in biotin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

BioA-IN-13 structure and chemical formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

BioA-IN-13 is a potent, cell-permeable inhibitor of the Mycobacterium tuberculosis BioA enzyme. This enzyme, a key component of the biotin biosynthesis pathway, is essential for the survival of the bacterium and represents a validated target for the development of novel anti-tubercular agents. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental data for this compound.

Chemical Structure and Formula

This compound is a synthetic molecule containing a thiophene core. Its chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₉H₁₆N₂O₄S |

| Molecular Weight | 384.41 g/mol |

| CAS Number | 1164475-61-9 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Chemical Structure of this compound:

Mechanism of Action and Signaling Pathway

This compound specifically targets the BioA enzyme (7,8-diaminopelargonic acid aminotransferase) in Mycobacterium tuberculosis. BioA is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes a critical transamination step in the biotin biosynthesis pathway. Biotin is an essential cofactor for several carboxylases involved in fatty acid biosynthesis, a process vital for the integrity of the mycobacterial cell wall. By inhibiting BioA, this compound effectively disrupts the production of biotin, leading to impaired cell wall synthesis and ultimately, bacterial cell death.

The biotin biosynthesis pathway is an attractive target for anti-tubercular drug development because it is essential for M. tuberculosis and is absent in humans, who obtain biotin from their diet.

Biotin Biosynthesis Pathway and Inhibition by this compound

Caption: The biotin biosynthesis pathway in M. tuberculosis and the point of inhibition by this compound.

Quantitative Data

Currently, specific quantitative data for this compound, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values from biochemical assays, and MIC (minimum inhibitory concentration) values from whole-cell assays against M. tuberculosis, are not publicly available in the reviewed literature. Further studies are required to quantify the inhibitory potency of this compound.

Experimental Protocols

While specific experimental protocols detailing the evaluation of this compound are not available, this section outlines a general methodology for assessing the activity of inhibitors against the M. tuberculosis BioA enzyme, based on established assays for similar compounds.

BioA Enzyme Inhibition Assay (Coupled Fluorescence Displacement Assay)

This assay continuously measures the activity of BioA by coupling its reaction to a subsequent enzymatic reaction that produces a fluorescent signal.

Principle:

-

BioA Reaction: BioA converts 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA).

-

Coupled BioD Reaction: The DAPA produced is then converted to dethiobiotin by the enzyme BioD.

-

Fluorescence Displacement: Dethiobiotin displaces a fluorescently labeled dethiobiotin probe from streptavidin, resulting in an increase in fluorescence. The rate of fluorescence increase is proportional to the BioA activity.

Materials:

-

Purified recombinant M. tuberculosis BioA and BioD enzymes

-

7-keto-8-aminopelargonic acid (KAPA)

-

S-adenosyl methionine (SAM) as the amino donor for BioA

-

ATP

-

Streptavidin

-

Fluorescently labeled dethiobiotin probe

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.5)

-

This compound (dissolved in DMSO)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing BioD, streptavidin, and the fluorescent dethiobiotin probe in the assay buffer.

-

Add varying concentrations of this compound (or DMSO for control) to the wells of the microplate.

-

Add the BioA enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding a solution containing KAPA, SAM, and ATP.

-

Immediately begin monitoring the fluorescence intensity over time using a plate reader (e.g., excitation at 485 nm, emission at 535 nm).

-

Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each concentration of this compound and calculate the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for BioA Inhibition Assay

Caption: A generalized workflow for determining the inhibitory activity of this compound using a coupled fluorescence displacement assay.

Conclusion

This compound is a promising inhibitor of a key enzyme in the essential biotin biosynthesis pathway of Mycobacterium tuberculosis. Its specific mechanism of action and the absence of the target pathway in humans make it an attractive candidate for further investigation in the development of new anti-tubercular therapeutics. Future research should focus on obtaining quantitative data on its inhibitory potency and whole-cell activity, as well as elucidating its detailed binding mode with the BioA enzyme. The experimental protocols outlined in this guide provide a framework for such future studies.

The Indispensable Role of BioA in Mycobacterium tuberculosis Persistence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), possesses a remarkable ability to persist within the human host for decades in a non-replicating, drug-tolerant state. This persistence is a major obstacle to effective TB control. A critical metabolic pathway enabling this survival is the de novo biosynthesis of biotin (Vitamin B7). Mtb is entirely dependent on this pathway as it lacks the machinery to scavenge biotin from its host. Within this pathway, 7,8-diaminopelargonic acid synthase (DAPA synthase), encoded by the bioA gene, has been unequivocally validated as essential for both the establishment and maintenance of chronic infection. Depletion of BioA leads not merely to growth arrest but to bacterial death, a highly desirable characteristic for a drug target. Furthermore, the absence of a homologous biotin synthesis pathway in humans positions BioA as an ideal target for selective anti-tubercular drug development. This guide provides an in-depth examination of the function of BioA, the experimental evidence establishing its importance for Mtb persistence, and its validation as a therapeutic target.

The Biotin Biosynthesis Pathway: Mtb's Achilles' Heel

Biotin is an essential cofactor for carboxylase enzymes that are central to fundamental metabolic processes, including fatty acid biosynthesis, amino acid metabolism, and the replenishment of the tricarboxylic acid (TCA) cycle.[1] These processes are intimately linked to the production of key components of the unique and complex mycobacterial cell wall, which is critical for Mtb's survival and pathogenesis.[1][2] Unlike many other bacteria, Mtb cannot import biotin from its environment and relies exclusively on its own four-step de novo synthesis pathway.[1][3]

This conserved pathway converts pimeloyl-CoA to biotin through the sequential action of four key enzymes (Figure 1):[3][4][5]

-

BioF (7-keto-8-aminopelargonic acid synthase): Catalyzes the first committed step.

-

BioA (7,8-diaminopelargonic acid synthase): The focus of this guide, catalyzes the second step.

-

BioD (dethiobiotin synthase): Catalyzes the third step.

-

BioB (biotin synthase): Catalyzes the final conversion to biotin.

The absolute reliance of Mtb on this pathway makes every enzyme within it a potential drug target.[6][7]

BioA: A Pyridoxal-5'-Phosphate-Dependent Transaminase

BioA (Rv1568) is a Class I aminotransferase that catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA).[8][9] This reaction is a crucial transamination step in the pathway. The enzyme is dependent on the cofactor pyridoxal-5'-phosphate (PLP).[10] Uniquely, Mtb BioA utilizes S-adenosylmethionine (SAM) as the amino donor, a characteristic that distinguishes it from some other bacterial BioA enzymes.[8][11]

The reaction proceeds via a ping-pong bi-bi mechanism (Figure 2):[10]

-

First Half-Reaction: SAM binds to the PLP-bound enzyme and donates its amino group to the PLP cofactor, forming pyridoxamine phosphate (PMP) and releasing S-adenosyl-5'-methylthioadenosine.

-

Second Half-Reaction: The substrate, KAPA, binds to the PMP-bound enzyme. The amino group is then transferred from PMP to KAPA, forming the product DAPA and regenerating the PLP-bound form of the enzyme.

The Criticality of BioA for Mtb Persistence: In Vitro and In Vivo Evidence

Genetic studies have provided definitive proof of BioA's essentiality for Mtb's survival and its ability to maintain a persistent infection.

In Vitro Essentiality

Deletion of the bioA gene (MtbΔbioA) renders the bacterium an auxotroph for biotin; it is unable to grow in standard culture media unless biotin is supplied externally.[12] Crucially, depriving the MtbΔbioA mutant of biotin in culture leads not just to growth arrest (bacteriostasis), but to a rapid loss of viability and cell death (bactericidal effect).[8][10][13] This is an unusual and highly significant phenotype for an auxotrophic mutant, highlighting the pathway's critical nature.[8][13] Biochemical studies have further shown that BioA activity must be inhibited by approximately 99% to halt bacterial growth, indicating that Mtb has a very low tolerance for any disruption in this vital step.[14]

In Vivo Validation in Animal Models

The indispensable role of BioA has been rigorously confirmed in mouse and guinea pig models of tuberculosis, which mimic acute and chronic human infection.

-

Role in Establishing Infection: When mice are infected via aerosol with the MtbΔbioA mutant, the bacteria are unable to establish an infection and are rapidly cleared from the lungs and spleens.[12][14]

-

Role in Persistence: More compellingly, using conditional knockdown strains where bioA expression can be switched off at will (e.g., with tetracycline), researchers have shown that silencing bioAafter a chronic infection has already been established results in the clearance of the persistent bacteria.[13][15] This demonstrates that BioA is required not only for initial growth but is actively essential for Mtb to persist within the host.[4][10]

The quantitative data from these key in vivo studies are summarized in Table 1.

| Table 1: Summary of In Vivo Studies on Mtb bioA Mutants | ||||

| Study Model | Mtb Strain | Organ | Time Post-Infection | Bacterial Load (log₁₀ CFU) |

| Guinea Pig Model [12] | ||||

| Aerosol Infection | Wild-Type Mtb | Lungs | 3 weeks | 4.90 |

| MtbΔbioA | Lungs | 3 weeks | ~1.50 (near limit of detection) | |

| Wild-Type Mtb | Spleen | 3 weeks | 4.44 | |

| MtbΔbioA | Spleen | 3 weeks | ~1.50 (near limit of detection) | |

| Mouse Model [14] | ||||

| Conditional Knockdown (silenced at day 1) | Control (BioA expressed) | Lungs | 8 weeks | ~6.5 |

| bioA silenced | Lungs | 8 weeks | ~2.0 (near limit of detection) | |

| Conditional Knockdown (silenced at day 56) | Control (BioA expressed) | Lungs | 12 weeks | ~6.0 |

| bioA silenced | Lungs | 12 weeks | ~3.5 (significant reduction) |

BioA as a Premier Anti-Tubercular Drug Target

The accumulated evidence strongly validates BioA as a high-priority target for the development of new anti-TB drugs. The key advantages are:

-

Essentiality: BioA is indispensable for Mtb growth and, critically, for persistence during the chronic phase of infection.[15][16]

-

Human Safety: The entire biotin biosynthesis pathway is absent in mammals, who obtain the vitamin from their diet. This provides a large therapeutic window, as inhibitors of BioA are predicted to have high selectivity for the pathogen with minimal host toxicity.[1][9][11][17]

-

Bactericidal Action: Inhibition of BioA leads to cell death, which is superior to the bacteriostatic action of many other antibiotics and is crucial for shortening treatment duration and eradicating persistent bacilli.[8][10][13]

Several classes of inhibitors targeting BioA have been identified, validating its druggability (Table 2).

| Table 2: Known Inhibitors of M. tuberculosis BioA | |||

| Inhibitor Class / Compound | Mechanism of Action | IC₅₀ (Enzymatic) | MIC₉₀ (Whole Cell) |

| Amiclenomycin (ACM) [9][10] | Mechanism-based covalent modification of PLP cofactor. | Potent | Active, but poor chemical stability. |

| Aryl Hydrazines [10] | Reversible covalent modification of PLP cofactor, forming a stable quinonoid. | Potent | Not specified |

| Compound A36 [11][18] | Competitive inhibitor (structure-based virtual screen hit). | 10.48 µg/mL (28.94 µM) | Weak activity (>200 µg/mL) |

| Compound A65 [11][18] | Competitive inhibitor (structure-based virtual screen hit). | 39.17 µg/mL (114.42 µM) | 20 µg/mL |

Key Experimental Protocols

The validation of BioA as a target has relied on sophisticated genetic and biochemical techniques. Detailed methodologies for the key experiments are outlined below.

Construction of an MtbΔbioA Knockout Mutant

The generation of a markerless deletion mutant is typically achieved through a two-step homologous recombination strategy.

Methodology:

-

Construct Delivery Vector: A suicide vector (e.g., p2NIL) is engineered to contain ~1 kb regions of DNA homologous to the sequences immediately upstream and downstream of the bioA gene. A selectable marker cassette (e.g., hygromycin resistance, hyg) is cloned between these homology arms. A counter-selectable marker (e.g., sacB, which confers sucrose sensitivity) is also present on the vector backbone.

-

Electroporation and First Recombination (Single Crossover): The non-replicating plasmid is introduced into wild-type Mtb by electroporation. Selection on hygromycin-containing plates isolates clones where the plasmid has integrated into the chromosome via a single crossover event at either the upstream or downstream homology region.

-

Counter-Selection and Second Recombination (Allelic Exchange): Single-crossover integrants are grown in the absence of hygromycin and then plated on media containing sucrose. The sacB gene product is toxic in the presence of sucrose, so only clones that have excised the vector backbone via a second crossover event will survive.

-

Screening: Survivors are screened by PCR and confirmed by Southern blot to identify clones where the second crossover resulted in the replacement of the wild-type bioA gene with the hyg cassette, yielding the MtbΔbioA mutant.[5][12]

Conditional Knockdown Using a Tet-Inducible System

This technique allows for the controlled expression of a target gene to study its essentiality at different stages of growth or infection.

Methodology:

-

Strain Construction: A strain is created where the native bioA promoter is replaced with a tetracycline-repressible promoter (Pmyc1tetO). A tetracycline repressor protein (TetR) is expressed from an integrating plasmid.

-

In Vitro Growth: In the absence of a tetracycline analog like anhydrotetracycline (ATc), TetR binds to the tetO operator, repressing bioA transcription. In the presence of ATc, TetR is released, and bioA is expressed. The level of expression can be fine-tuned by varying the ATc concentration.[13]

-

In Vivo Silencing: Mice are infected with the conditional knockdown strain. The bacteria are allowed to establish a chronic infection over several weeks, during which the mice are given doxycycline (a tetracycline analog) in their drinking water to ensure bioA expression. To test for persistence, doxycycline is withdrawn from the water, which silences bioA expression, and the bacterial burden in the organs is monitored over time.[14]

High-Throughput Screening Assay for BioA Inhibitors

A continuous, coupled fluorescence displacement assay is suitable for identifying BioA inhibitors in a high-throughput format.[19]

Methodology:

-

Assay Principle: The assay couples the BioA reaction with the subsequent reaction catalyzed by BioD. BioA converts KAPA to DAPA. BioD then irreversibly converts DAPA to dethiobiotin (DTB). The production of DTB is detected by its ability to displace a fluorescently labeled DTB probe from streptavidin, leading to an increase in fluorescence.

-

Reaction Mixture: The reaction is performed in microtiter plates and contains purified BioA and BioD enzymes, the substrates KAPA and SAM, ATP, and the streptavidin-fluorescent probe complex.

-

Screening: Test compounds are added to the wells. A compound that inhibits BioA will prevent the production of DAPA and, consequently, DTB. This results in no displacement of the fluorescent probe and no increase in fluorescence signal. The fluorescence is monitored over time in a plate reader.[19]

Conclusion and Future Outlook

The enzyme BioA is unequivocally essential for the survival and persistence of Mycobacterium tuberculosis in its host. Its critical role in the indispensable biotin biosynthesis pathway, coupled with the absence of this pathway in humans, establishes it as a validated, high-value target for novel anti-tubercular therapeutics. The bactericidal consequence of BioA inhibition is a particularly attractive feature that promises to shorten the duration of TB therapy and effectively eliminate persistent bacilli, a primary goal of current TB drug discovery efforts. Future research should focus on the discovery and optimization of potent and specific BioA inhibitors with favorable pharmacokinetic properties, moving these promising candidates from the laboratory into clinical development to combat the global threat of tuberculosis.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Control of biotin biosynthesis in mycobacteria by a pyruvate carboxylase dependent metabolic signal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biotin biosynthesis in Mycobacterium tuberculosis: physiology, biochemistry and molecular intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Structural Characterization of the Mycobacterium tuberculosis Biotin Biosynthesis Enzymes 7,8-Diaminopelargonic Acid Synthase and Dethiobiotin Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Inhibition of Mycobacterium tuberculosis Transaminase BioA by Aryl Hydrazines and Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioA mutant of Mycobacterium tuberculosis shows severe growth defect and imparts protection against tuberculosis in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Evaluating the sensitivity of Mycobacterium tuberculosis to biotin deprivation using regulated gene expression. [vivo.weill.cornell.edu]

- 15. journals.asm.org [journals.asm.org]

- 16. Metabolic principles of persistence and pathogenicity in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Researchers study how biotin affects mycobacteria growth | School of Molecular & Cellular Biology | Illinois [mcb.illinois.edu]

- 18. dovepress.com [dovepress.com]

- 19. A continuous fluorescence displacement assay for BioA: An enzyme involved in biotin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

BioA-IN-13: A Technical Guide for its Application as a Chemical Probe in Biotin Synthesis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin (Vitamin B7) is an essential cofactor for a variety of metabolic enzymes involved in carboxylation, decarboxylation, and transcarboxylation reactions. The biosynthesis of biotin is a well-established and attractive target for the development of novel antimicrobial agents, particularly against pathogens like Mycobacterium tuberculosis (Mtb), as this pathway is essential for the bacterium but absent in humans.[1] One of the key enzymes in this pathway is 7,8-diaminopelargonic acid synthase (BioA), a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase that catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA).[2][3]

This technical guide focuses on BioA-IN-13 , a potent, cell-permeable inhibitor of M. tuberculosis BioA. This document provides a comprehensive overview of its mechanism of action, quantitative data, and detailed experimental protocols for its use as a chemical probe to investigate biotin synthesis.

This compound: Compound Profile

This compound, with the chemical name (E)-4-Benzothiazol-2-yl-5-(4-methyl-3-nitro-phenyl)-pent-4-enoic acid, was identified through a target-based high-throughput screening campaign.[4]

| Property | Value |

| IUPAC Name | (E)-4-(1,3-benzothiazol-2-yl)-5-(4-methyl-3-nitrophenyl)pent-4-enoic acid |

| CAS Number | 1164475-61-9 |

| Molecular Formula | C20H18N2O4S |

| Target | 7,8-diaminopelargonic acid synthase (BioA) |

| Source Organism of Target | Mycobacterium tuberculosis |

Quantitative Data Summary

This compound has been characterized by its biochemical potency against the BioA enzyme and its activity in whole-cell assays against M. tuberculosis. The following tables summarize the key quantitative data.

Table 1: In Vitro Biochemical Activity of this compound

| Parameter | Value | Reference |

| IC50 against Mtb BioA | 153 nM | [5] |

Table 2: Whole-Cell Activity of this compound against M. tuberculosis

| Mtb Strain | BioA Expression Level | MIC (µM) | Reference |

| BioA-UE | Underexpression | 0.7 | [5] |

| BioA-OE | Overexpression | 4.7 | [5] |

Note: While this compound demonstrated potent biochemical activity, its whole-cell activity showed a lesser dependence on BioA protein levels and exogenous biotin than expected, suggesting potential off-target effects. Consequently, the compound was deprioritized for further development as a standalone therapeutic agent but remains a useful tool for studying BioA.[5]

Mechanism of Action and Signaling Pathway

This compound acts as an inhibitor of the BioA enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis. This pathway is a linear series of enzymatic reactions that convert pimeloyl-CoA to biotin.

Biotin Biosynthesis Pathway in M. tuberculosis

The biotin synthesis pathway in M. tuberculosis consists of four key enzymatic steps. BioA catalyzes the second step, the transamination of KAPA to DAPA, using S-adenosylmethionine (SAM) as the amino donor.[2][3] Inhibition of BioA by this compound blocks this crucial step, leading to a depletion of downstream biotin precursors and ultimately inhibiting bacterial growth.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

BioA Enzymatic Inhibition Assay (Fluorescence Displacement)

This assay is a continuous, coupled-enzyme assay used to determine the IC50 of inhibitors against BioA.[5] It relies on the conversion of the BioA product (DAPA) to dethiobiotin by BioD, which then displaces a fluorescently labeled dethiobiotin probe from streptavidin, resulting in an increase in fluorescence.[3][5]

Materials:

-

Purified Mtb BioA and BioD enzymes

-

7-keto-8-aminopelargonic acid (KAPA)

-

S-adenosylmethionine (SAM)

-

Streptavidin

-

Fluorescently labeled dethiobiotin probe

-

ATP

-

Reaction Buffer: 100 mM Bicine, 50 mM NaHCO₃, 1 mM MgCl₂, 0.0025% Igepal CA630, pH 8.6

-

This compound (or other test inhibitors) dissolved in DMSO

-

384-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare a master mix containing BioD, BioA, KAPA, SAM, streptavidin, and the fluorescent dethiobiotin probe in the reaction buffer.

-

Dispense the test compounds (this compound) at various concentrations into the wells of the 384-well plate using a digital dispenser. Include DMSO-only wells as a negative control (100% activity) and a known BioA inhibitor as a positive control.

-

Add the master mix to all wells to initiate the reaction.

-

Incubate the plate at 37°C.

-

Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 485 nm and emission at 530 nm).

-

Calculate the initial reaction rates from the linear portion of the fluorescence-time curves.

-

Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

M. tuberculosis Whole-Cell Activity Assay

This assay determines the minimum inhibitory concentration (MIC) of this compound against whole M. tuberculosis cells.[5]

Materials:

-

M. tuberculosis strains (e.g., wild-type, BioA underexpression (BioA-UE), and BioA overexpression (BioA-OE) strains)

-

Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and 0.05% Tween 80

-

Biotin (for rescue experiments)

-

Anhydrotetracycline (for regulating BioA expression in UE and OE strains)

-

This compound dissolved in DMSO

-

96-well plates

-

Plate reader for measuring optical density (OD)

Procedure:

-

Grow M. tuberculosis cultures to mid-log phase.

-

Dilute the bacterial culture in 7H9 broth to a starting OD600 of ~0.005.

-

Prepare serial dilutions of this compound in a 96-well plate.

-

Inoculate the wells with the diluted bacterial culture.

-

For rescue experiments, add biotin to a final concentration of 1 µM to a parallel set of wells.

-

For experiments with BioA-UE and BioA-OE strains, add anhydrotetracycline (e.g., 200 ng/mL) to induce the desired level of BioA expression.

-

Include no-drug controls (DMSO only) and no-bacteria controls (broth only).

-

Incubate the plates at 37°C for 14 days.

-

Measure the optical density at 600 nm.

-

The MIC is defined as the lowest concentration of the compound that inhibits 90% of bacterial growth compared to the no-drug control.

Experimental Workflow Visualization

The following diagrams illustrate the logical flow of experiments for characterizing this compound as a chemical probe.

Workflow for Biochemical Characterization

Workflow for Whole-Cell Activity and Target Validation

Conclusion

This compound is a valuable chemical probe for the study of biotin biosynthesis in Mycobacterium tuberculosis. Its potent inhibition of the BioA enzyme allows for the investigation of the downstream consequences of blocking this essential metabolic pathway. While its potential as a clinical candidate may be limited by off-target effects, its utility in a research context is significant. The experimental protocols and workflows provided in this guide offer a framework for researchers to effectively utilize this compound in their studies of mycobacterial metabolism and for the discovery of new antitubercular agents.

References

- 1. Structural Characterization of the Mycobacterium tuberculosis Biotin Biosynthesis Enzymes 7,8-Diaminopelargonic Acid Synthase and Dethiobiotin Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorescent Indicator Displacement Assays to Identify and Characterize Small Molecule Interactions with RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target-Based Identification of Whole-Cell Active Inhibitors of Biotin Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A continuous fluorescence displacement assay for BioA: An enzyme involved in biotin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: High-Throughput Whole-Cell Screening for Inhibitors of BioA

Introduction

BioA, an enzyme formally known as 7-keto-8-aminopelargonic acid (KAPA) aminotransferase, is a critical component of the biotin biosynthesis pathway in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] This pyridoxal 5'-phosphate (PLP) dependent enzyme catalyzes the transamination of KAPA to 7,8-diaminopelargonic acid (DAPA), utilizing S-adenosylmethionine (SAM) as the amino donor.[1][2] The absence of a corresponding biotin biosynthesis pathway in mammals makes BioA an attractive target for the development of novel anti-tubercular agents.[2] These application notes provide a framework for conducting a whole-cell screening assay to identify and characterize inhibitors of Mtb BioA.

Principle of the Assay

A whole-cell screening assay for BioA inhibitors relies on the essential nature of the biotin biosynthesis pathway for the survival and growth of Mycobacterium tuberculosis. By employing a strain of Mtb where the expression of bioA can be controlled (e.g., a Tet-ON system), the effect of potential inhibitors on bacterial viability can be assessed specifically in the context of BioA activity.[1] In the presence of a BioA inhibitor, the bacteria will be unable to synthesize biotin, leading to growth inhibition, which can be quantified using various methods such as optical density (OD) measurements or fluorescence/luminescence-based viability indicators.

Key Features

-

Target Specificity: Utilizes a conditional mutant of M. tuberculosis to ensure that the observed growth inhibition is directly linked to the inhibition of BioA.

-

High-Throughput Capability: The assay is amenable to a microplate format, allowing for the simultaneous screening of a large number of compounds.

-

Physiological Relevance: As a whole-cell assay, it provides insights into compound efficacy in a more biologically relevant context, accounting for factors like cell permeability and metabolic stability.

BioA Signaling Pathway and Inhibition

The biotin biosynthetic pathway in M. tuberculosis is a four-step process. BioA catalyzes the second step, the conversion of KAPA to DAPA. Inhibition of BioA disrupts this pathway, leading to a depletion of biotin, an essential cofactor for carboxylase enzymes involved in fatty acid biosynthesis and other vital metabolic processes.

Caption: Biotin biosynthesis pathway in M. tuberculosis and the point of inhibition by a BioA inhibitor.

Experimental Workflow for Whole-Cell Screening

The following diagram outlines the major steps involved in a high-throughput whole-cell screening assay for the identification of BioA inhibitors.

Caption: Workflow for a whole-cell screening assay to identify BioA inhibitors.

Protocols

Materials and Reagents

-

Mycobacterium tuberculosis strain with a tetracycline-inducible bioA gene (Mtb bioA-TetON-1)[1]

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

Anhydrotetracycline (ATc)

-

Test compounds dissolved in dimethyl sulfoxide (DMSO)

-

Positive control (e.g., a known BioA inhibitor like amiclenomycin)

-

Negative control (DMSO vehicle)

-

Resazurin sodium salt solution

-

384-well black, clear-bottom microplates

-

Multichannel pipettes or automated liquid handling system

-

Plate reader capable of measuring fluorescence

Protocol for High-Throughput Whole-Cell Screening

-

Bacterial Culture Preparation:

-